ANTHRAQUINONE, 1-AMINO-2-(tert-BUTYLPHENYL)THIO-4-HYDROXY-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone derivatives typically involves multiple steps, including the introduction of amino, thio, and hydroxy groups. One common method involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method. This process allows for efficient and controllable synthesis, achieving high yields under optimized conditions .
Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale continuous-flow reactors to ensure consistent quality and high yield. The process parameters, such as reaction temperature, residence time, and molar ratios, are carefully controlled to optimize the production .
Chemical Reactions Analysis
Types of Reactions: Anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone structure back to hydroquinone derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinone derivatives, which can be tailored for specific applications in dyes, pigments, and pharmaceuticals .
Scientific Research Applications
Chemistry: Anthraquinone derivatives are widely used as intermediates in the synthesis of dyes and pigments. Their ability to undergo various chemical transformations makes them valuable building blocks in organic synthesis .
Biology and Medicine: In medicinal chemistry, anthraquinone derivatives have shown promise as anticancer agents. They inhibit cancer progression by targeting essential cellular proteins such as kinases and topoisomerases .
Industry: Anthraquinone derivatives are used in the production of high-performance dyes and pigments, which are essential in textiles, plastics, and coatings. Their stability and colorfastness make them ideal for industrial applications .
Mechanism of Action
The mechanism of action of anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, such as topoisomerases, which are essential for DNA replication and repair. By binding to these enzymes, the compound disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-aminoanthraquinone
- 1,5-diaminoanthraquinone
- 2-aminoanthraquinone
Comparison: Compared to other anthraquinone derivatives, anthraquinone, 1-amino-2-(tert-butylphenyl)thio-4-hydroxy- exhibits unique properties due to the presence of the tert-butylphenylthio group. This group enhances the compound’s lipophilicity and may improve its ability to penetrate cell membranes, making it a potentially more effective anticancer agent .
Properties
CAS No. |
31571-94-5 |
---|---|
Molecular Formula |
C24H21NO3S |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1-amino-2-(4-tert-butylphenyl)sulfanyl-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO3S/c1-24(2,3)13-8-10-14(11-9-13)29-18-12-17(26)19-20(21(18)25)23(28)16-7-5-4-6-15(16)22(19)27/h4-12,26H,25H2,1-3H3 |
InChI Key |
FFARFOCDTANISC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.